2,4,5-T isopropanolamine salt

描述

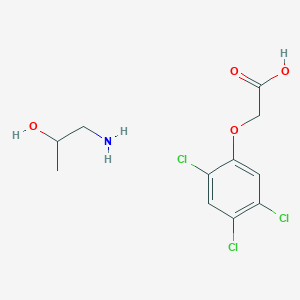

2,4,5-Trichlorophenoxyacetic acid isopropanolamine salt is a chemical compound derived from 2,4,5-trichlorophenoxyacetic acid. It is commonly used as a herbicide to control broadleaf weeds. This compound is part of the phenoxy herbicide family and has been widely utilized in agricultural and industrial applications due to its effectiveness in weed control .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trichlorophenoxyacetic acid isopropanolamine salt involves the reaction of 2,4,5-trichlorophenoxyacetic acid with isopropanolamine. The reaction typically occurs in an aqueous medium where the acid and amine react to form the salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete formation of the salt .

Industrial Production Methods

Industrial production of 2,4,5-trichlorophenoxyacetic acid isopropanolamine salt involves large-scale synthesis using reactors where the reactants are mixed in precise proportions. The process includes steps such as:

Catalyst Preparation: Selection of appropriate catalysts, often acidic or basic, to facilitate the reaction.

Raw Material Proportioning: Accurate measurement and mixing of 2,4,5-trichlorophenoxyacetic acid and isopropanolamine.

Reaction: Conducting the reaction under controlled temperature and pressure conditions.

Separation and Purification: Using methods like distillation and crystallization to purify the final product.

化学反应分析

Types of Reactions

2,4,5-Trichlorophenoxyacetic acid isopropanolamine salt undergoes various chemical reactions, including:

Protonation: The amine group can be protonated under acidic conditions.

Alkylation: The compound can undergo alkylation reactions where alkyl groups are introduced.

Acylation: The amine group can react with acyl chlorides to form amides.

Condensation: The compound can participate in condensation reactions with carbonyl compounds.

Common Reagents and Conditions

Common reagents used in these reactions include acids for protonation, alkyl halides for alkylation, acyl chlorides for acylation, and carbonyl compounds for condensation. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include protonated amine salts, alkylated derivatives, amides, and condensation products. These products have various applications in chemical synthesis and industrial processes .

科学研究应用

Agricultural Applications

Herbicide Use

- Targeted Weeds : 2,4,5-T is predominantly employed for controlling broadleaf weeds in various crops such as corn, soybeans, and wheat. It is effective in both agricultural and non-agricultural settings, including residential lawns and roadways .

- Application Methods : The compound can be applied through different methods including tractor-mounted sprayers and backpack sprayers. The typical application rates are less than 1.7 kg of acid equivalents per hectare annually .

Table 1: Common Agricultural Uses of 2,4,5-T Isopropanolamine Salt

| Crop Type | Application Rate (kg/ha) | Target Weeds |

|---|---|---|

| Field Corn | <1.7 | Broadleaf weeds |

| Soybeans | <1.7 | Various broadleaf species |

| Spring Wheat | <1.7 | Weeds competing with crops |

| Pasture | <1.7 | Mixed broadleaf weed populations |

Environmental Research

Ecotoxicology Studies

- Research indicates that 2,4,5-T can impact non-target organisms in aquatic environments when used improperly. Studies have shown varying levels of toxicity to fish and invertebrates depending on concentration and exposure duration .

- Case Study : A study conducted on the effects of 2,4,5-T on aquatic ecosystems revealed significant mortality rates in sensitive species at concentrations above recommended application levels.

Industrial Applications

Formulation in Pesticides

- The isopropanolamine salt form enhances the solubility and stability of the active ingredient in various formulations. This allows for more effective delivery during application .

- Use in Mixtures : It is often mixed with other herbicides to broaden the spectrum of weed control while minimizing resistance development among weed populations.

Toxicological Research

Safety Assessments

- Toxicological studies have examined the effects of 2,4,5-T on various animal models. Long-term exposure studies have indicated potential renal lesions and other health impacts at higher doses .

- Regulatory Status : The compound is classified under WHO guidelines with specific limits on TCDD contamination due to its historical association with dioxin contamination during production .

Future Research Directions

Potential Therapeutic Applications

- Emerging research is investigating the potential therapeutic uses of this compound beyond agriculture. Preliminary studies suggest it may have applications in plant growth regulation and possibly in medical fields as a synthetic auxin.

作用机制

The mechanism of action of 2,4,5-trichlorophenoxyacetic acid isopropanolamine salt involves its uptake by plants, where it mimics the action of natural plant hormones called auxins. This leads to uncontrolled growth and eventually the death of the plant. The compound targets specific pathways involved in cell division and elongation, disrupting normal plant growth processes .

相似化合物的比较

Similar Compounds

2,4-Dichlorophenoxyacetic acid: Another widely used herbicide with similar applications.

Picloram: A herbicide used for controlling woody plants and broadleaf weeds.

Dicamba: A selective herbicide used to control broadleaf weeds in various crops.

Uniqueness

2,4,5-Trichlorophenoxyacetic acid isopropanolamine salt is unique due to its specific chemical structure, which provides effective weed control with a different mode of action compared to other herbicides. Its formulation as an isopropanolamine salt enhances its solubility and stability, making it a preferred choice in certain agricultural applications .

生物活性

2,4,5-T isopropanolamine salt, a derivative of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), is primarily utilized as a herbicide. This compound has garnered attention due to its biological activity, particularly in relation to its toxicity and effects on various organisms. This article delves into the biological activity of this compound, presenting data from toxicological studies, case studies, and comprehensive research findings.

- Chemical Formula : C11H14Cl3NO4

- Molecular Weight : 318.6 g/mol

- CAS Number : 1319-72-8

This compound is characterized by its chlorinated aromatic structure, which contributes to its herbicidal properties and potential toxicity.

Toxicological Studies

Several studies have been conducted to assess the biological activity and toxicity of this compound. Key findings include:

- Acute Toxicity : The compound exhibits high toxicity levels with acute oral LD50 values indicating significant risk upon ingestion. The toxicity classification suggests that the compound can cause severe effects on eye tissue and systemic toxicity at high doses .

-

Chronic Toxicity : Long-term exposure studies in animal models have shown various adverse effects:

- Kidney Damage : Increased kidney weights were observed in rats treated with high doses (1000 mg/kg) without corresponding histopathological effects .

- Reproductive Toxicity : In reproductive toxicity studies involving Wistar rats, the NOAEL (No Observed Adverse Effect Level) for maternal and developmental toxicity was determined to be 1000 mg/kg bw/d .

- Environmental Impact : The compound has demonstrated harmful effects on aquatic organisms. For instance, exposure to certain concentrations of 2,4-D formulations significantly affected the reproductive success of fathead minnows .

Case Study 1: Reproductive Toxicity in Rats

In a study assessing the reproductive toxicity of 2,4-Dichlorophenoxyacetic acid (a related compound), Wistar rats were administered varying doses of isopropanolamine salt. The findings indicated:

- Significant reductions in hemoglobin levels at higher doses (1000 mg/kg).

- Developmental issues in F1 offspring linked to maternal exposure.

Case Study 2: Aquatic Toxicology

Research involving fathead minnows exposed to different concentrations of 2,4-D formulations revealed:

- A significant decrease in male tubercle presence and alterations in female gonadosomatic indices.

- Statistical trends indicating impacts on fecundity and vitellogenin mRNA expression .

Table 1: Toxicity Classification of 2,4-D Compounds

| Toxicity Class | Acute Oral LD50 (mg/kg) | Inhalation LC50 (mg/L) |

|---|---|---|

| High Toxicity | ≤50 | ≤0.05 |

| Moderate Toxicity | >50 - 500 | >0.05 - 0.5 |

| Low Toxicity | >500 - 5000 | >0.5 - 2.0 |

| Very Low Toxicity | >5000 | >2.0 |

Table 2: NOAEL Values from Toxicological Studies

| Study Type | NOAEL (mg/kg bw/d) |

|---|---|

| Maternal and Developmental Toxicity | 1000 |

| General Systemic Toxicity | 300 |

| Kidney Weight Increase | ~21% (males) |

常见问题

Basic Research Questions

Q. How can 2,4,5-T isopropanolamine salt be synthesized, and what methods confirm its identity?

- Methodology : Use precipitation techniques by reacting 2,4,5-T acid with isopropanolamine in a solvent system. Confirm identity via qualitative cation/anion tests:

- Cation: Flame test or precipitation with sodium hydroxide (e.g., isopropanolamine produces ammonia gas when heated).

- Anion: Acidify the salt with HCl and test for 2,4,5-T using GC-MS or IR spectroscopy to detect trichlorophenoxyacetate functional groups .

Q. What solubility characteristics of this compound are critical for experimental design?

- Methodology : Test solubility in polar (water, ethanol) and nonpolar solvents (hexane) under controlled temperatures. Classify as soluble (>0.1 g/mL) or insoluble using gravimetric analysis. Compare results against solubility rules for carboxylate salts .

- Data Handling : Tabulate solubility data with standard deviations from triplicate trials .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and purity of this compound?

- Methodology : Apply Design of Experiments (DOE) to test variables:

- Temperature: 25°C vs. 40°C.

- Molar ratios: Isopropanolamine excess (1:1.2 to 1:1.5).

- Solvent systems: Aqueous vs. ethanol-water mixtures.

Q. What analytical techniques are suitable for studying environmental degradation products of this compound?

- Methodology : Simulate degradation via photolysis (UV light) or hydrolysis (pH 3–9). Analyze products using:

- LC-QTOF-MS: Identify polar degradation intermediates.

- GC-ECD: Detect chlorinated byproducts (e.g., dioxins).

Q. How can researchers resolve contradictions in purity assessments from different analytical methods?

- Methodology : Cross-validate using:

- Titration: Acid-base titration to determine active ingredient content.

- Thermogravimetric Analysis (TGA): Measure residual solvents or impurities.

Q. What validation protocols ensure accuracy in quantifying trace impurities in this compound?

- Methodology :

- Calibration curves: Prepare impurity standards (e.g., residual isopropanolamine) for HPLC or GC-MS.

- Recovery studies: Spike samples with known impurity concentrations (80–120% recovery target).

Q. How should researchers design experiments to evaluate the compound’s biological interactions?

- Methodology : Use in vitro models (e.g., human keratinocytes or soil microorganisms) to assess cytotoxicity or biodegradation.

- Dose-response assays: Test 0.1–100 µM concentrations.

- Controls: Include solvent-only and positive controls (e.g., sodium dodecyl sulfate for cytotoxicity).

Q. Guidance for Reporting

- Lab Reports : Follow standardized sections (Introduction, Materials/Methods, Results, Discussion) with raw data in appendices. Use tools like ChemPy for equation formatting and avoid jargon .

- Data Visualization : Present solubility or degradation data via box plots (median, quartiles) and kinetic models (pseudo-first-order plots) .

属性

IUPAC Name |

1-aminopropan-2-ol;2-(2,4,5-trichlorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O3.C3H9NO/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;1-3(5)2-4/h1-2H,3H2,(H,12,13);3,5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTODFLUDPNNBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)O.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00927384 | |

| Record name | (2,4,5-Trichlorophenoxy)acetic acid--1-aminopropan-2-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1319-72-8 | |

| Record name | Acetic acid, (2,4,5-trichlorophenoxy)-, compd. with 1-amino-2-propanol (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1319-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-T isopropanolamine salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001319728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,4,5-Trichlorophenoxy)acetic acid--1-aminopropan-2-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。